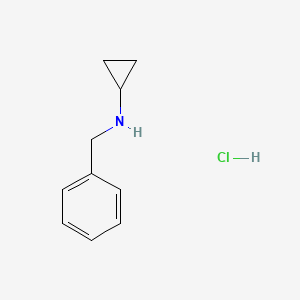

N-Cyclopropylbenzylamine HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-11-10-6-7-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDZAPVGJAYJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-74-5 | |

| Record name | Benzenemethanamine, N-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Sophisticated Synthetic Methodologies for N Cyclopropylbenzylamine Hcl and Its Analogues

Catalytic Reductive Amination Protocols

Catalytic reductive amination is a highly effective and widely employed method for the synthesis of amines from carbonyl compounds. researchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comlibretexts.org For the synthesis of N-Cyclopropylbenzylamine, this involves the reaction of benzaldehyde (B42025) with cyclopropylamine (B47189), followed by reduction. The use of molecular hydrogen with a heterogeneous catalyst is favored for its high atom economy and the production of water as the only theoretical byproduct, aligning with green chemistry principles. jocpr.com

Optimization of Catalyst Systems (e.g., Palladium-on-Carbon)

Palladium-on-carbon (Pd/C) is a versatile and powerful catalyst for a range of hydrogenation and reductive amination reactions. researchgate.netscite.ai Its efficacy stems from the high catalytic activity of palladium nanoparticles supported on a high-surface-area carbon substrate. nih.gov The optimization of the Pd/C system is crucial for maximizing yield and selectivity while minimizing side reactions, such as the reduction of the starting aldehyde to benzyl (B1604629) alcohol.

Key optimization parameters for the catalyst system include:

Palladium Loading: The concentration of palladium on the carbon support influences catalytic activity. While higher loading can increase reaction rates, it also increases cost. Catalyst loading is typically optimized to find a balance between reaction efficiency and economy, with loadings around 0.02-0.05 mol% Pd often proving effective. nih.gov

Catalyst Support Modification: The properties of the carbon support can significantly impact the reaction. An increase in the number of acidic sites on the carbon surface has been shown to result in higher reaction rates in the amination of benzaldehyde. researchgate.netscite.ai This is attributed to acid catalysis facilitating the formation of the imine intermediate. researchgate.net

Catalyst Form: The physical form of the catalyst, such as Pd(OH)₂/C (Pearlman's catalyst), can be critical. The hydroxyl groups on the palladium cluster can facilitate both the generation of the imine and the reduction of the C=N bond, leading to high selectivity, particularly for sterically hindered amines. nih.gov The use of nanostructured catalysts, such as palladium nanoparticles doped on materials like lanthanum-based metal-organic frameworks (La-BDC MOF), also offers new possibilities for efficient N-benzylation. rsc.org

Investigation of Reaction Conditions and Solvent Effects

Table 1: Optimization of Reaction Conditions for N-Alkylated Benzylamine (B48309) Synthesis

| Parameter | Variation | Observation | Reference(s) |

|---|---|---|---|

| Solvent | Toluene (B28343), 1,4-Dioxane, THF, DMSO, Water, Methanol, Solvent-free | Yields vary significantly. Polar solvents can increase yield. Solvent-free conditions can be highly effective, improving yield and green credentials. | researchgate.net, d-nb.info, organic-chemistry.org, researchgate.net |

| Base | KOtBu, KOH, Cs₂CO₃, K₂CO₃ | The choice and stoichiometry of the base are critical, especially in alkylation reactions. Cs₂CO₃ and KOtBu are often effective. The reaction may not proceed efficiently without a base. | researchgate.net, researchgate.net |

| Temperature | 40 - 120 °C | Higher temperatures can increase reaction rates but may also promote side reactions. Optimal temperature depends on the specific substrates and catalyst. | rsc.org, mdpi.com, nih.gov |

| Pressure (H₂) | 1 - 150 bar | Atmospheric pressure is often sufficient, but higher pressures can be necessary for less reactive substrates or to improve reaction rates. | mdpi.com, nih.gov |

| Reactant Ratio | 1:1 to 1:2 (Aldehyde:Amine) | Using an excess of the amine can help drive the reaction towards the desired product and minimize side reactions. | researchgate.net |

The choice of solvent is particularly influential. While traditional organic solvents like methanol, DMF, or toluene are common, there is a strong push towards greener alternatives. researchgate.netresearchgate.net Water has been used successfully as a solvent for reductive aminations, offering significant environmental benefits. organic-chemistry.org In some cases, solvent-free conditions have proven to be the most effective, leading to excellent yields and a simplified workup procedure. researchgate.net The polarity of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction rate and pathway. d-nb.info

Novel Approaches to N-Cyclopropylbenzylamine Core Structure Synthesis

While catalytic reductive amination is a mainstay, ongoing research seeks to develop novel synthetic methodologies that offer improved selectivity, broader substrate scope, or milder reaction conditions.

Alternative Amination Strategies

Several alternative strategies exist for the formation of the C-N bond in N-Cyclopropylbenzylamine and its analogues, bypassing the direct reductive amination of benzaldehyde.

Alkylation of Amines: Direct N-alkylation of cyclopropylamine with a benzyl halide is a possible route. However, this method often suffers from a lack of selectivity, leading to over-alkylation. masterorganicchemistry.comopenstax.org More controlled methods using specific bases like cesium carbonate can improve the chemoselectivity for mono-alkylation. researchgate.net

Reduction of Other Nitrogen-Containing Functional Groups: The N-Cyclopropylbenzylamine core can be accessed through the reduction of precursor molecules.

Amide Reduction: The synthesis and subsequent reduction of N-cyclopropylbenzamide using a powerful reducing agent like LiAlH₄ would yield the target amine. libretexts.org

Nitrone Synthesis and Reduction: C-Aryl-N-cyclopropylnitrones can be prepared by condensing an aldehyde with N-cyclopropylhydroxylamine. researchgate.net Subsequent reduction would provide the desired N-cyclopropylbenzylamine.

Transition Metal-Catalyzed Couplings: Advanced methods using alternative transition metals are emerging.

Iron and Cobalt Catalysis: Catalysts based on earth-abundant metals like iron and cobalt are gaining traction as sustainable alternatives to precious metals. d-nb.infod-nb.info These catalysts have shown high activity and selectivity in the reductive amination of various aldehydes and ketones. d-nb.info

Nickel-Catalyzed Three-Component Coupling: A novel approach involves a nickel-catalyzed reductive coupling of benzaldehydes, amines, and organohalides. This allows for the convergent synthesis of structurally complex amines that can be challenging to access via traditional two-component reductive amination. nih.gov

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry. For analogues of N-Cyclopropylbenzylamine, stereocenters could be introduced on the benzyl ring's benzylic carbon or on the cyclopropyl (B3062369) ring. The development of stereoselective synthetic methods is key to accessing enantiomerically pure compounds. jocpr.com

Catalytic Asymmetric Reductive Amination: This strategy employs a chiral catalyst to control the stereochemical outcome of the imine reduction. Chiral phosphoric acids, for instance, have been used to catalyze enantioselective heterodimerization reactions that proceed through an imine-like intermediate, achieving high enantioselectivity. rsc.org

Substrate- and Reagent-Controlled Synthesis: Chirality can be introduced by using chiral starting materials or reagents. For example, the stereoselective synthesis of cyclopropyl-fused carbocyclic nucleoside analogues has been achieved using both "reagent-controlled" asymmetric cyclopropanation and "substrate-controlled" directed cyclopropanation, demonstrating precise control over the formation of chiral cyclopropane (B1198618) rings. nih.gov Similar strategies could be envisioned for creating chiral cyclopropylamine precursors.

Stereoselective Ring Opening: In the synthesis of more complex analogues, the stereoselective opening of a chiral precursor, such as a spiro-epoxide derived from a natural product, with an amine can provide a versatile route to a library of chiral aminotriols. mdpi.com This highlights how stereochemistry can be installed and carried through a synthetic sequence.

Green Chemistry Principles in the Synthesis of N-Cyclopropylbenzylamine HCl

The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.org The synthesis of this compound can be significantly improved by applying these principles. rsc.orgmdpi.com

Atom Economy: Catalytic reductive amination using H₂ is inherently more atom-economical than methods using stoichiometric reducing agents like sodium borohydride (B1222165), where large amounts of inorganic salts are generated as byproducts. masterorganicchemistry.comacs.org The ideal reaction would see all atoms from the benzaldehyde, cyclopropylamine, and hydrogen incorporated into the final product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org The use of reusable heterogeneous catalysts like Pd/C simplifies product purification, reduces waste, and lowers process costs. rsc.orgd-nb.info

Safer Solvents and Reaction Conditions: A primary goal is to minimize or eliminate the use of hazardous solvents. acs.org Performing reductive aminations in water or under solvent-free conditions represents a significant green advancement. organic-chemistry.orgresearchgate.netsemanticscholar.org Using milder reaction conditions (lower temperature and pressure) reduces energy consumption and improves the safety profile of the process. d-nb.info

Waste Prevention: The best way to handle waste is to prevent its formation in the first place. acs.org One-pot tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste from solvents and purification materials. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional chemical process into a sustainable and efficient manufacturing route. frontiersin.org

Development of Atom-Economical Routes

Atom economy is a central principle of green chemistry that seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. For the synthesis of N-Cyclopropylbenzylamine and its analogues, two primary atom-economical strategies are prominent: reductive amination and the "borrowing hydrogen" methodology.

Reductive amination is a highly efficient method for forming C-N bonds. organic-chemistry.orgresearchgate.net In the context of N-Cyclopropylbenzylamine synthesis, this involves the reaction of benzaldehyde (or its substituted derivatives) with cyclopropylamine. The process first forms an imine intermediate, which is then reduced in situ to the desired secondary amine. organic-chemistry.org This one-pot reaction is highly atom-economical as the main byproduct is water. Recent advancements have focused on biocatalytic reductive amination. For instance, reductive aminases (RedAms) have been employed to catalyze the reaction between benzaldehyde and cyclopropylamine, demonstrating the potential of enzymes to drive highly selective and efficient transformations. nih.govacs.org

Another sophisticated atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. wiley.comresearchgate.net This method utilizes an alcohol, such as benzyl alcohol, as an alkylating agent for an amine, like cyclopropylamine. organic-chemistry.orgrsc.org A transition-metal catalyst, typically based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. acs.orgnih.govacs.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final N-alkylated amine. organic-chemistry.org The sole byproduct of this elegant domino reaction is water, making it a prime example of an atom-economical process. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagent | Key Feature | Yield | Reference(s) |

| Reductive Amination | Benzaldehyde, Cyclopropylamine | Reductive Aminase (RedAm) | Biocatalytic, high selectivity | Moderate to High | acs.org |

| Reductive Amination | Aldehydes, Primary Amines | Ti(i-PrO)₄, NaBH₄ | Selective mono-N-alkylation | High | organic-chemistry.org |

| Borrowing Hydrogen | Benzyl Alcohol, Cyclopropylamine | Ruthenium or Iridium Complex | Water is the only byproduct | Good to Excellent | organic-chemistry.orgresearchgate.net |

| [3+2] Annulation | N-cyclopropylanilines, Alkenes | Ru(bpz)₃(PF₆)₂ | 100% atom economy | Good to Excellent | beilstein-journals.org |

Exploration of Sustainable Reaction Media (e.g., Solvent-Free, Aqueous Systems)

Reducing or eliminating the use of volatile and hazardous organic solvents is a key goal in sustainable chemistry. Research into the synthesis of N-Cyclopropylbenzylamine analogues has explored solvent-free conditions and the use of water as a benign reaction medium.

Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting reactions in the absence of bulk solvents. beilstein-journals.org The N-alkylation of amines can be effectively performed by milling the reactants, often with a base, under solvent-free or liquid-assisted grinding (LAG) conditions. nih.govbeilstein-journals.org This method not only minimizes solvent waste but can also lead to shorter reaction times and different selectivity compared to solution-based reactions. nih.govresearchgate.net

Water, as nature's solvent, is an ideal medium for green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net Direct N-alkylation of amines with alkyl halides has been successfully achieved in aqueous media, often with the aid of a simple inorganic base like sodium bicarbonate. researchgate.net Furthermore, catalytic reductive amination has been shown to proceed efficiently in water, sometimes using surfactants to create nanomicelles that facilitate the reaction between hydrophobic substrates. organic-chemistry.org The use of water as a solvent is particularly advantageous for reactions involving water-soluble starting materials or catalysts. unisi.itresearchgate.net

| Methodology | Reaction Type | Conditions | Key Advantage | Reference(s) |

| Mechanochemistry | N-Alkylation of Imides | Ball Milling, Solvent-Free | Eliminates bulk solvent waste | nih.govbeilstein-journals.org |

| Aqueous Synthesis | N-Alkylation with Alkyl Halides | Water, NaHCO₃, 80 °C | Avoids volatile organic solvents | researchgate.net |

| Aqueous Synthesis | Reductive Amination | Water, Surfactant Nanomicelles | Environmentally benign medium | organic-chemistry.org |

| Aqueous Synthesis | Reductive Amination | Water, Ru/C catalyst, Al powder | Completely aqueous media | researchgate.net |

Utilization of Environmentally Benign Catalysis

The choice of catalyst is critical for developing sustainable synthetic routes. An ideal green catalyst is non-toxic, derived from abundant resources, efficient in small quantities, and recyclable.

Significant progress has been made in using catalysts based on earth-abundant and low-toxicity metals such as iron and copper for amine synthesis. Iron-catalyzed reductive amination of aldehydes and ketones provides a cost-effective and environmentally friendly alternative to methods using precious metals. d-nb.infonih.govresearchgate.net These reactions can utilize molecular hydrogen or other reducing agents like silanes. wiley.com Similarly, copper-based catalysts, including copper iodide (CuI) nanoparticles, have proven effective for various C-N bond-forming reactions, including reductive aminations and Ullmann-type couplings. rsc.orgacs.orgresearchgate.net Many of these heterogeneous copper catalysts can be easily recovered and recycled multiple times without a significant loss of activity. rsc.orgresearchgate.netscilit.com

While ruthenium and iridium are precious metals, their high catalytic activity allows them to be used at very low loadings. acs.orgcsic.es Catalysts like Ru-MACHO are effective for mechanochemical N-alkylation via the borrowing hydrogen process. nih.gov The development of heterogeneous and recyclable catalysts based on these metals further enhances their green credentials by enabling their recovery and reuse. rsc.orgrsc.org

Biocatalysis represents a frontier in environmentally benign synthesis. Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous media and exhibit exceptional selectivity. As mentioned, reductive aminases (RedAms) from various microorganisms can catalyze the asymmetric synthesis of chiral amines, including analogues of N-Cyclopropylbenzylamine, with high conversion and enantiomeric excess. nih.govacs.orgacs.org This approach offers a highly sustainable route to valuable chiral amine products.

| Catalyst Type | Example Catalyst | Reaction | Key Advantage | Reference(s) |

| Earth-Abundant Metal | Iron(III) chloride (FeCl₃) | Reductive Amination | Inexpensive, low toxicity | researchgate.net |

| Earth-Abundant Metal | Copper Iodide (CuI) NPs | Reductive Amination | Recyclable, heterogeneous | rsc.orgresearchgate.net |

| Precious Metal | Ruthenium-MACHO | Mechanochemical N-Alkylation | High efficiency, solvent-free | nih.gov |

| Precious Metal | Cp*Ir Complexes | N-Alkylation with Diols | High atom economy, forms water byproduct | researchgate.net |

| Biocatalyst | Reductive Aminase (RedAm) | Asymmetric Reductive Amination | High selectivity, mild aqueous conditions | acs.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of N Cyclopropylbenzylamine Hcl

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in N-Cyclopropylbenzylamine possesses a lone pair of electrons, making it a nucleophile and a base. Its reactivity is central to a variety of chemical transformations.

Acylation and Sulfonylation Reactions

As a secondary amine, N-Cyclopropylbenzylamine is expected to readily undergo acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl group, respectively.

Acylation: In the presence of an acylating agent such as an acyl chloride or anhydride, N-Cyclopropylbenzylamine would form the corresponding N-acyl-N-cyclopropylbenzylamine (an amide). This transformation is a standard method for forming amide bonds. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield an N-sulfonated product, a sulfonamide. Sulfonamides are generally stable compounds, and this reaction is a common method for protecting or derivatizing secondary amines. Studies on the sulfonylation of various aromatic compounds have demonstrated high efficiency, particularly with catalysts like iron(III) chloride, sometimes enhanced by microwave irradiation. organic-chemistry.org

| Reactant | Reagent Type | Example Reagent | Expected Product |

|---|---|---|---|

| N-Cyclopropylbenzylamine | Acylating Agent | Acetyl Chloride | N-acetyl-N-cyclopropylbenzylamine |

| N-Cyclopropylbenzylamine | Acylating Agent | Acetic Anhydride | N-acetyl-N-cyclopropylbenzylamine |

| N-Cyclopropylbenzylamine | Sulfonylating Agent | p-Toluenesulfonyl Chloride | N-(p-toluenesulfonyl)-N-cyclopropylbenzylamine |

Alkylation and Reductive Alkylation Studies

The amine moiety of N-Cyclopropylbenzylamine can be further alkylated to form a tertiary amine. Reductive alkylation (also known as reductive amination) is a highly effective method for this purpose. nih.gov This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.

This two-step, one-pot reaction avoids the over-alkylation that can be an issue with direct alkylation using alkyl halides. shokubai.orgorganic-chemistry.org A variety of reducing agents can be employed, including hydrogen gas with a heterogeneous catalyst (e.g., Palladium on carbon), sodium borohydride (B1222165) derivatives, or silanes. nih.govorganic-chemistry.org The use of carboxylic acids as the alkylating agent with a reducing agent like ammonia (B1221849) borane (B79455) has also been developed as a mild and efficient strategy. rsc.org For N-Cyclopropylbenzylamine, this would provide a route to a diverse range of N-cyclopropyl-N,N-dialkylbenzylammonium salts or tertiary amines.

| Amine Substrate | Alkylating Agent | Reducing Agent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Aldehydes | H₂ with SiNS–Pd catalyst | Secondary/Tertiary Amines | nih.gov |

| Primary/Secondary Amines | Carboxylic Ortho Esters | H₂ with p-toluenesulfonic acid | Alkylated Amines | shokubai.org |

| Methyl Carbamate (forms primary amine) | Aldehydes | TBDMSH and TFA | Primary Amines | organic-chemistry.org |

| Primary/Secondary Amines | Carboxylic Acids | Ammonia Borane (H₃B·NH₃) | Secondary/Tertiary Amines | rsc.org |

Formation of Imines and Related Derivatives

The formation of a stable imine (a compound with a carbon-nitrogen double bond) typically occurs through the condensation of a primary amine with an aldehyde or ketone. researchgate.net As a secondary amine, N-Cyclopropylbenzylamine cannot form a stable, neutral imine upon reaction with a carbonyl compound. Instead, it reacts to form an iminium ion. This positively charged species is an important intermediate in reactions such as the Mannich reaction and the aforementioned reductive alkylation. The formation of the iminium ion is a reversible process that is crucial for the subsequent hydride attack in reductive amination.

Unique Reactivity of the Cyclopropyl (B3062369) Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain and C-C bonds with high p-orbital character. This makes the ring susceptible to cleavage reactions under various conditions, a reactivity pathway not available to unstrained cyclic or acyclic alkanes.

Electrophilic and Radical-Induced Ring-Opening Reactions

The cyclopropyl group of N-Cyclopropylbenzylamine can be opened through both electrophilic and radical-mediated pathways.

Electrophilic Ring-Opening: Research on related compounds, such as trans-2-phenylcyclopropylamine HCl, has shown that electrophilic attack can lead to the cleavage of the cyclopropane (B1198618) ring. nih.govnih.gov This ring-opening occurs at the distal C₂-C₃ bond, a phenomenon attributed to the weakening of this bond by the electron-withdrawing ammonium (B1175870) group. nih.govnih.gov The reaction proceeds through a dicationic intermediate, representing a rare example of distal bond cleavage. nih.gov

Radical-Induced Ring-Opening: The cyclopropyl ring is also susceptible to opening via radical intermediates. This is particularly relevant in metabolic studies where cytochrome P450 enzymes can oxidize the amine. hyphadiscovery.comresearchgate.net The mechanism is believed to involve a single-electron-transfer (SET) from the amine nitrogen, forming an amine radical cation. researchgate.net This intermediate can then undergo rapid homolytic cleavage of the cyclopropyl ring to generate a more stable carbon-centered radical, which can be trapped by other species or further oxidized. hyphadiscovery.comresearchgate.net

Investigations of Cyclopropyl Group Cleavage Mechanisms

The cleavage of the cyclopropyl group in N-cyclopropylamine derivatives has been a subject of mechanistic investigation, often using these compounds as probes to understand reaction mechanisms.

The mechanism of cleavage depends on the reaction conditions. In the presence of an acid, such as in the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, the specific cleavage of the cyclopropyl group from the nitrogen is observed. researchgate.net This process is proposed to proceed through the formation of an amine radical cation, followed by rapid ring opening to an iminium ion with a C-centered radical. researchgate.net This pathway highlights a key mechanistic feature: the cyclopropylaminyl radical cation acts as a "radical clock," with its rapid ring-opening serving as a benchmark for the rates of other reaction steps.

In the context of enzymatic oxidation by monoamine oxidase (MAO) or cytochrome P450, N-cyclopropylbenzylamine can undergo oxidation at two different sites. researchgate.netescholarship.org Oxidation at the benzylic carbon leads to benzaldehyde (B42025) and cyclopropylamine (B47189). escholarship.org Alternatively, oxidation involving the cyclopropyl group can lead to ring-opening and inactivation of the enzyme, demonstrating the unique reactivity imparted by this strained ring. researchgate.netescholarship.org This inactivation pathway often involves the formation of reactive intermediates that covalently bind to the enzyme. hyphadiscovery.comresearchgate.net Studies have confirmed that in such cases, the radiolabel from the cyclopropyl portion becomes attached to the protein, indicating the ring is the source of the reactive species. researchgate.net

| Cleavage Type | Initiating Species/Condition | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Cleavage | Acid (e.g., HCl, CF₃SO₃H) | Dicationic species | Distal (C₂-C₃) bond cleavage | nih.govnih.gov |

| Radical-Mediated Cleavage | Nitrous Acid | Amine radical cation | Cleavage of cyclopropyl from nitrogen | researchgate.net |

| Enzymatic Oxidation (CYP450) | NADPH-dependent oxidation | Amine radical cation, ring-opened radical | Formation of reactive metabolites, enzyme inactivation | hyphadiscovery.comresearchgate.net |

Oxidation Chemistry and Radical Intermediates

The oxidation of N-Cyclopropylbenzylamine is a complex process central to its biochemical interactions, particularly its role as an inactivator of enzymes like monoamine oxidase (MAO) and cytochrome P-450 (P-450). nih.govresearchgate.netresearchgate.net The reactivity is largely dictated by the susceptibility of the nitrogen atom to one-electron oxidation, which generates highly reactive radical intermediates. researchgate.netnih.gov The strained cyclopropyl ring and the adjacent benzyl (B1604629) group provide unique pathways for subsequent transformations. researchgate.netescholarship.org

The generally accepted first step in the oxidation of many amines, including N-Cyclopropylbenzylamine, is a single electron transfer (SET) from the nitrogen's lone pair to an oxidizing species, such as an activated enzyme cofactor. researchgate.netnih.gov This process results in the formation of a nitrogen-centered radical cation, known as an aminium radical. nih.govnih.gov

Formation:

Enzymatic Oxidation: In biological systems like liver microsomes, enzymes such as cytochrome P-450 catalyze this initial SET. researchgate.netresearchgate.net The prevailing view is that the formal (FeO)3+ complex of the P-450 enzyme abstracts an electron from the amine nitrogen to generate the aminium radical. researchgate.net

Chemical Oxidation: This radical cation can also be generated using chemical oxidants or electrochemical methods. mdpi.com

The resulting aminium radical of N-Cyclopropylbenzylamine is a transient but critical intermediate whose fate determines the final products and biological consequences, such as enzyme inactivation. researchgate.netresearchgate.net Its subsequent reactions follow two primary competing pathways:

Cyclopropyl Ring Fragmentation: The high strain energy of the cyclopropane ring makes the aminium radical susceptible to rapid ring opening. This fragmentation is a key step in the mechanism-based inactivation of enzymes. researchgate.netresearchgate.net The ring scission generates a distonic radical cation—an intermediate where the charge and radical centers are separated—which can then covalently bind to the enzyme, leading to its irreversible inactivation. researchgate.netresearchgate.net Studies on model compounds like N-cyclopropyl-N-methylaniline oxidized by horseradish peroxidase show that this ring-opening pathway occurs exclusively, with the resulting radical partitioning between unimolecular cyclization or bimolecular reaction with oxygen. researchgate.net In the context of P-450, radiolabeling studies have confirmed that the cyclopropyl portion of the molecule becomes covalently attached to the enzyme protein. researchgate.net

α-Proton Abstraction: Alternatively, the aminium radical can undergo deprotonation at the carbon adjacent (alpha) to the nitrogen. nih.govbeilstein-journals.org For N-Cyclopropylbenzylamine, this can occur at either the benzylic carbon or a cyclopropyl carbon. escholarship.org Abstraction of a benzylic proton leads to a carbon-centered radical at the benzylic position. nih.govmdpi.com This species is a key intermediate in the oxidative N-dealkylation pathway. nih.gov

Following the initial formation of radical intermediates, N-Cyclopropylbenzylamine undergoes several complex transformations. The specific pathway is often dependent on the enzymatic system involved (e.g., P-450 vs. FMO).

Pathway 1: Oxidative N-Dealkylation This pathway, common for many N-alkyl amines, results in the cleavage of a C-N bond.

Formation of an Iminium Ion: The carbon-centered radical formed from α-proton abstraction (see 3.3.1) undergoes a second single-electron oxidation to form a carbocation, which is stabilized as an iminium ion. nih.gov

Hydrolysis: The iminium ion is electrophilic and readily undergoes hydrolysis. nih.gov This cleavage of the C=N+ bond yields two separate molecules: benzaldehyde and cyclopropylamine. escholarship.org This pathway represents a metabolic detoxification route that does not necessarily lead to enzyme inactivation. escholarship.org

Pathway 2: Formation of Metabolic-Intermediate Complexes (MICs) A significant pathway for the inactivation of cytochrome P-450 by N-Cyclopropylbenzylamine involves the formation of a stable metabolic-intermediate complex, where a metabolite binds tightly to the heme iron of the enzyme, inhibiting its catalytic activity. researchgate.net This multi-step process involves both P-450 and flavin-containing monooxygenases (FMOs). researchgate.net

N-Hydroxylation: The process is believed to begin with FMO-catalyzed oxidation of the parent amine to form N-hydroxy-N-cyclopropylbenzylamine. researchgate.net

Further Oxidation to a Nitrone: This secondary hydroxylamine (B1172632) can be further oxidized by either P-450 or FMO. researchgate.net

Hydrolysis and Final Oxidation: The resulting nitrone may then hydrolyze to N-benzylhydroxylamine, which is subsequently oxidized by P-450 to an α-nitrosotoluene species. This nitroso metabolite is the species that coordinates tightly to the ferrous (Fe2+) heme iron, forming the inhibitory MIC. researchgate.net

The table below summarizes the key intermediates and products in the oxidative transformation of N-Cyclopropylbenzylamine.

Table 1: Key Intermediates and Products of N-Cyclopropylbenzylamine Oxidation

| Intermediate/Product | Formation Pathway | Significance |

| Aminium Radical Cation | Single electron transfer (SET) from the nitrogen atom, catalyzed by enzymes like Cytochrome P-450. researchgate.net | Key initial reactive species; precursor to all subsequent pathways. nih.gov |

| Benzaldehyde | Formed via hydrolysis of the benzyliminium ion, which arises from the oxidative N-debenzylation pathway. escholarship.org | Product of metabolic C-N bond cleavage. escholarship.org |

| Cyclopropylamine | Co-product with benzaldehyde from the hydrolysis of the benzyliminium ion. escholarship.org | Product of metabolic C-N bond cleavage. escholarship.org |

| N-Hydroxy-N-cyclopropylbenzylamine | N-oxidation of the parent amine, likely catalyzed by flavin-containing monooxygenase (FMO). researchgate.net | Initial intermediate in the pathway leading to MIC formation with P-450. researchgate.net |

| Nitrone Species | Further oxidation of the N-hydroxylamine intermediate. researchgate.netresearchgate.net | Intermediate in the formation of the ultimate nitroso metabolite. researchgate.net |

| α-Nitrosotoluene | P-450 catalyzed oxidation of N-benzylhydroxylamine (formed after nitrone hydrolysis). researchgate.net | The ultimate metabolite that binds to the P-450 heme iron, forming an inhibitory MIC. researchgate.net |

Formation and Fate of Aminium Radicals

Reactivity of the Benzyl Moiety and Aromatic Transformations

The benzyl group of N-Cyclopropylbenzylamine is a key site of chemical reactivity, primarily involving the cleavage of the benzylic carbon-nitrogen bond.

The most significant reaction involving the benzyl group is oxidative N-debenzylation . As described in the oxidative N-dealkylation pathway (3.3.2), oxidation at the benzylic methylene (B1212753) carbon leads to the formation of an iminium ion, which hydrolyzes to yield benzaldehyde and cyclopropylamine. escholarship.org This transformation represents a cleavage of the benzyl C-N bond and can be achieved through enzymatic escholarship.org or electrochemical methods. mdpi.com Mechanistic studies propose that this process proceeds via the formation of a nitrogen radical cation, followed by deprotonation at the benzylic position to give an α-amino-alkyl radical. mdpi.com

This reactivity highlights the role of the benzyl group as a metabolically labile moiety. In synthetic chemistry, N-benzyl groups are often used as protecting groups for amines because they can be selectively cleaved under various conditions. While oxidative cleavage is a primary metabolic route, reductive cleavage (e.g., using H2 and a palladium catalyst) is a common synthetic method for N-debenzylation. google.com

Research on the chemical reactivity of N-Cyclopropylbenzylamine has predominantly focused on the transformations of the amine, the cyclopropyl ring, and the benzylic position. There is limited information available in the reviewed literature specifically concerning electrophilic or nucleophilic substitution reactions directly on the aromatic phenyl ring of this molecule. The high reactivity of the nitrogen center and the adjacent C-H and C-C bonds appears to dominate its chemical behavior. researchgate.netresearchgate.netescholarship.org

N Cyclopropylbenzylamine Hcl As a Strategic Synthetic Intermediate and Building Block

Precursor in the Assembly of Complex Organic Scaffolds

The strained three-membered ring of the cyclopropyl (B3062369) group and the reactivity of the secondary amine make N-Cyclopropylbenzylamine HCl an excellent starting material for assembling intricate molecular frameworks. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. mdpi.comopenmedicinalchemistryjournal.comfrontiersin.orgmsesupplies.comnih.gov this compound serves as a valuable precursor for the synthesis of these important structures. The secondary amine functionality allows for its incorporation into various heterocyclic ring systems through reactions such as condensations and cyclizations. For instance, it can react with appropriate bifunctional reagents to form five, six, or seven-membered rings containing one or more nitrogen atoms. The specific reaction conditions and the choice of co-reactants dictate the final heterocyclic scaffold produced.

Construction of Polycyclic and Bridged Systems

The unique geometry and inherent ring strain of the cyclopropyl group in this compound can be exploited in the construction of complex polycyclic and bridged systems. masterorganicchemistry.com Ring-opening reactions of the cyclopropylamine (B47189) moiety, often initiated by single-electron transfer (SET) processes, can generate radical intermediates that participate in intramolecular cyclizations. researchgate.net This strategy allows for the formation of novel and sterically demanding polycyclic structures that would be challenging to access through conventional synthetic routes. The benzyl (B1604629) group can also be functionalized to participate in these cyclization strategies, further expanding the diversity of accessible polycyclic and bridged frameworks.

Derivatization for the Generation of Novel Chemical Entities

The reactivity of the secondary amine in this compound provides a straightforward handle for derivatization, enabling the generation of a wide range of novel chemical entities with diverse functionalities. nih.gov

Preparation of Functional Amides, Ureas, and Sulfonamides

The secondary amine of this compound readily undergoes acylation, carbamoylation, and sulfonylation reactions to produce a variety of functional derivatives.

Amides: Reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions yields N-cyclopropyl-N-benzylamides. savemyexams.commasterorganicchemistry.comunimed.edu.ng These reactions are typically high-yielding and provide a diverse array of amide products depending on the acylating agent used.

Ureas: this compound can be converted to the corresponding ureas by reaction with isocyanates or through multi-step procedures involving phosgene (B1210022) equivalents. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net These urea (B33335) derivatives are of interest in medicinal chemistry due to their hydrogen bonding capabilities.

Sulfonamides: Treatment of this compound with sulfonyl chlorides in the presence of a base affords N-cyclopropyl-N-benzylsulfonamides. wikipedia.orgnih.govnih.govcbijournal.com This reaction is a robust method for introducing the sulfonamide functional group, which is a key component in many therapeutic agents.

| Derivative Class | General Reaction | Reagents |

| Amides | Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) |

| Ureas | Carbamoylation | Isocyanates, Phosgene equivalents |

| Sulfonamides | Sulfonylation | Sulfonyl chlorides |

Synthesis of Chiral Ligands and Organocatalysts

While direct applications of this compound in the synthesis of chiral ligands and organocatalysts are not extensively documented in the provided search results, its structural motif is relevant to this field. Chiral amines are fundamental components of many successful ligands and organocatalysts. mdpi.comchemrxiv.orgsigmaaldrich.comresearchgate.netbeilstein-journals.org The N-cyclopropylbenzylamine scaffold, if resolved into its enantiomers or derivatized with chiral auxiliaries, could potentially serve as a core structure for new chiral ligands. The development of such ligands could be valuable for asymmetric catalysis, a cornerstone of modern synthetic chemistry.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. u-tokyo.ac.jpnih.govnih.govresearchgate.net The reactivity of this compound makes it a suitable candidate for participation in such processes. For example, the amine functionality can act as a nucleophile to initiate a cascade sequence, while the cyclopropyl group can undergo a subsequent ring-opening and cyclization. In the context of MCRs, this compound could serve as the amine component, reacting with an aldehyde or ketone and a third reactive species to generate complex products in a single pot. While specific examples directly involving this compound in cascade or multicomponent reactions were not detailed in the provided search results, its inherent reactivity suggests significant potential for its application in these powerful synthetic methodologies.

Strategic Importance in Retrosynthetic Analysis

In the field of organic synthesis, retrosynthetic analysis is a cornerstone technique for devising synthetic routes for complex target molecules. This process involves mentally deconstructing a target molecule into simpler, readily available precursors through a series of logical "disconnections." N-Cyclopropylbenzylamine hydrochloride emerges as a strategically significant building block in this context due to the valuable structural motifs it embodies: the cyclopropylamine moiety and the benzylamine (B48309) scaffold. Its utility lies in simplifying the synthetic design process by providing two key pharmacophores in a single, accessible unit.

The strategic importance of this compound can be understood by examining the common retrosynthetic disconnections that lead to or originate from this intermediate. A primary disconnection strategy for many complex amines is the carbon-nitrogen (C-N) bond cleavage, which often points towards a reductive amination or a nucleophilic substitution as the corresponding forward synthetic step.

For a target molecule containing the N-cyclopropylbenzyl substructure, a retrosynthetic C-N bond disconnection logically simplifies the molecule into N-cyclopropylbenzylamine and a suitable electrophile. This approach is highly efficient as it installs the entire N-cyclopropylbenzyl group in a single step.

The synthesis of N-Cyclopropylbenzylamine itself typically involves the reaction of benzaldehyde (B42025) with cyclopropylamine, followed by a reduction step. ontosight.ai This straightforward synthesis makes it a readily accessible starting material for more complex syntheses. ontosight.ai

The strategic value of this compound is further highlighted when considering the synthesis of derivatives. For instance, in the synthesis of N-(2-Chlorobenzyl)cyclopropanamine, a common method is the nucleophilic substitution reaction between 2-chlorobenzyl chloride and cyclopropanamine. This illustrates a key retrosynthetic disconnection strategy where the bond between the nitrogen and the benzyl group is cleaved.

Another powerful synthetic strategy that underscores the importance of this building block is catalytic hydrogenation of a Schiff base intermediate. For example, reacting a substituted benzaldehyde with cyclopropylamine forms a Schiff base, which is then hydrogenated to yield the desired N-substituted cyclopropylbenzylamine derivative. This two-step, one-pot procedure is a versatile method for creating a library of analogs for structure-activity relationship (SAR) studies.

The benzylamine portion of the molecule is also a common feature in many pharmaceuticals and bioactive compounds. The benzyl group can be readily modified through aromatic substitution reactions to introduce additional functionality, or it can be removed under various conditions, making it a versatile protecting group for the amine.

Interactive Data Tables

Table 1: Key Retrosynthetic Disconnections Involving N-Cyclopropylbenzylamine Scaffolds

| Target Substructure | Disconnection | Precursors | Forward Reaction |

| N-Aryl-N-cyclopropylbenzylamine | C(aryl)-N bond | N-Cyclopropylbenzylamine, Aryl halide | Buchwald-Hartwig amination |

| N-Acyl-N-cyclopropylbenzylamine | C(acyl)-N bond | N-Cyclopropylbenzylamine, Acyl chloride/anhydride | Acylation |

| Substituted N-Cyclopropylbenzylamine | C(benzyl)-N bond | Substituted benzyl halide, Cyclopropylamine | Nucleophilic Substitution |

| Substituted N-Cyclopropylbenzylamine | Imine C=N bond | Substituted benzaldehyde, Cyclopropylamine | Reductive Amination |

Table 2: Research Findings on the Synthetic Utility of N-Cyclopropylbenzylamine and its Derivatives

| Finding | Significance in Synthesis |

| N-Cyclopropylbenzylamine can be synthesized from benzaldehyde and cyclopropylamine. ontosight.ai | Provides a straightforward and accessible route to this key building block. |

| Derivatives have been investigated for antimicrobial and antifungal properties. ontosight.ai | Highlights the utility of this scaffold in medicinal chemistry and drug discovery. |

| N-(2-Chlorobenzyl)cyclopropanamine can be synthesized via nucleophilic substitution. | Demonstrates a common and effective disconnection strategy for this class of compounds. |

| Catalytic hydrogenation of Schiff bases is a versatile method for preparing derivatives. | Offers a reliable and adaptable method for creating diverse libraries of related compounds for SAR studies. |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for monitoring the synthesis of N-Cyclopropylbenzylamine HCl and confirming the identity of the final product. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are particularly effective for analyzing reaction mixtures directly, often with minimal sample preparation. waters.commdpi.com This allows for real-time or near-real-time tracking of reactant consumption and product formation, which is vital for optimizing reaction conditions and identifying the formation of any impurities. waters.comnih.gov

The high mass accuracy of HRMS provides unambiguous determination of the elemental composition of this compound. This is achieved by comparing the experimentally measured mass to the calculated exact mass. For instance, the protonated molecule of N-Cyclopropylbenzylamine would be analyzed to confirm its molecular formula.

Table 1: Theoretical Mass Data for N-Cyclopropylbenzylamine

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄N⁺ | 148.1121 |

This data is theoretical and serves as an example of what would be determined via HRMS.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to elucidate the structure of the molecule. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which provides structural information about the connectivity of the atoms. This is particularly useful for distinguishing between isomers and confirming the presence of the cyclopropyl (B3062369) and benzyl (B1604629) moieties. The ability to monitor reactions online allows for the capture and characterization of transient intermediates, providing deeper insights into the reaction mechanism. nih.govresearchgate.net

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. weebly.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. bitesizebio.com

Two-dimensional (2D) NMR experiments are powerful for resolving overlapping signals and establishing connectivity within the molecule. youtube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the protons on the cyclopropyl ring and the benzylic protons, as well as between the different protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons. columbia.edu It is highly sensitive and allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. sdsu.edu

Table 2: Expected 2D-NMR Correlations for N-Cyclopropylbenzylamine

| 2D-NMR Technique | Expected Key Correlations |

|---|---|

| COSY | - Correlations between vicinal protons on the cyclopropyl ring. - Correlations between adjacent protons on the phenyl ring. - Correlation between the benzylic CH₂ and the cyclopropyl CH. |

| HSQC | - Correlation of each proton to its directly attached carbon (e.g., benzylic CH₂ protons to the benzylic carbon). |

| HMBC | - Correlations from the benzylic protons to the ipso-, ortho-, and meta-carbons of the phenyl ring. - Correlations from the cyclopropyl protons to the benzylic carbon. - Correlations from the aromatic protons to neighboring aromatic carbons. |

This table represents expected correlations and would be populated with specific chemical shift data from experimental spectra.

Advanced NMR techniques can provide insights into the three-dimensional structure and dynamic behavior of this compound in solution. nih.gov The molecule's flexibility, particularly rotation around the C-N bonds and the benzyl-nitrogen bond, can lead to the existence of different conformers. copernicus.orgresearchgate.net

Variable temperature (VT) NMR studies can be used to investigate the rates of conformational exchange. At low temperatures, the exchange between different conformations may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. nih.gov Analysis of these spectra can provide information on the relative populations and the energy barriers between different conformational states. Computational modeling, often used in conjunction with experimental NMR data, can help to identify the most stable conformations and interpret the observed spectral changes. nih.gov

2D-NMR Techniques (e.g., COSY, HSQC, HMBC)

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. hzdr.dehzdr.de This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure of this compound.

Beyond the intramolecular details, SC-XRD is crucial for understanding the intermolecular interactions that govern the crystal packing. unizar-csic.es In the case of the hydrochloride salt, this would include the analysis of hydrogen bonds between the ammonium (B1175870) proton and the chloride anion, as well as other non-covalent interactions such as π-π stacking between the phenyl rings of adjacent molecules. These interactions play a significant role in the physical properties of the solid material. The data obtained can be compared with computational models to understand the forces driving the crystal packing. brynmawr.edunih.gov

Table 3: Example Crystallographic Data Table for a Hypothetical this compound Crystal

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

This table is a template; the values would be determined from the X-ray diffraction experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scispace.com They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. su.se

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the secondary ammonium group, which are typically broad and appear in the region of 2400-2500 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the cyclopropyl group would also be present. The "fingerprint" region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. su.se

Raman spectroscopy can provide complementary information. For example, the symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum. Studying the shifts in vibrational frequencies, particularly the N-H stretch, upon formation of the hydrochloride salt provides direct evidence of hydrogen bonding between the ammonium ion and the chloride anion. spectroscopyonline.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H₂ | Stretching | ~2400-2500 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C=C (aromatic) | Stretching | ~1450-1600 |

These are approximate ranges and the exact positions would be determined experimentally.

Chromatographic Method Development for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would typically be developed to separate the main compound from any impurities.

Since N-Cyclopropylbenzylamine is a chiral molecule, containing a stereocenter at the point of attachment of the cyclopropyl group to the nitrogen, it can exist as a pair of enantiomers. Chiral HPLC is the most common method for determining the enantiomeric excess (e.e.) of a chiral compound. uma.esheraldopenaccess.us This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. sigmaaldrich.com The development of a suitable chiral HPLC method often requires screening various CSPs and mobile phase conditions to achieve baseline separation of the enantiomers. sigmaaldrich.com The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. nih.govthieme-connect.de

Table 5: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic acid |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. However, due to the lack of a strong chromophore in many aliphatic amines, direct detection can be challenging. sigmaaldrich.com To overcome this, pre-column derivatization is a widely adopted strategy. This process involves reacting the amine with a labeling agent to form a derivative that exhibits strong UV absorption or fluorescence, thereby enhancing detection sensitivity and improving chromatographic retention. thermofisher.com

For primary and secondary amines like N-Cyclopropylbenzylamine, a variety of derivatization reagents are available. Commonly used reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and 2,4-dinitrofluorobenzene (DNFB). thermofisher.comwiley.com The choice of reagent depends on the specific analytical requirements, such as the desired sensitivity and the type of detector available.

A common approach for mixtures containing both primary and secondary amines involves a two-step derivatization. First, primary amines are reacted with OPA in the presence of a thiol. Subsequently, a reagent like FMOC-Cl is added to derivatize the secondary amines. thermofisher.comtandfonline.com This allows for the simultaneous determination of both amine types in a single chromatographic run. The reaction conditions, such as pH, reagent concentration, and reaction time, are critical for achieving complete and reproducible derivatization. nih.govmdpi.com For instance, the derivatization of amines with NBD-Cl is influenced by the pH of the buffer solution, with higher pH values often leading to better derivatization efficiency for amines with high pKa values. mdpi.com

The resulting derivatives are then separated on a reversed-phase HPLC column, typically a C8 or C18 column, using a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. wiley.comnih.gov Detection is then performed using a UV-Vis or fluorescence detector, depending on the properties of the chosen derivatizing agent.

Table 1: Common Derivatization Reagents for HPLC Analysis of Amines

| Derivatization Reagent | Abbreviation | Suitable for | Detection Method |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence/UV |

| Dansyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence/UV |

| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary Amines | UV |

| 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene | TMBB-Su | Primary & Secondary Amines | Fluorescence |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary Amines | Fluorescence |

This table summarizes common reagents used for the derivatization of amines for HPLC analysis, as supported by sources sigmaaldrich.comthermofisher.comwiley.comnih.gov.

Chiral Chromatography for Enantiomeric Purity Assessment

The biological and pharmacological activity of chiral molecules can differ significantly between enantiomers. libretexts.orgchromatographytoday.com Therefore, the separation and quantification of the enantiomers of this compound are critical for its development and application. Chiral chromatography, particularly chiral HPLC, is the predominant technique for determining enantiomeric purity. chromatographytoday.comnumberanalytics.com

Direct enantiomeric separation is achieved by using a chiral stationary phase (CSP). libretexts.org CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. libretexts.org There are various types of CSPs available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic glycopeptides (like CHIROBIOTIC phases), and cyclodextrins. chromatographytoday.comsigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving successful chiral separation. sigmaaldrich.com

For cyclopropylamines and related structures, various chiral separation methods have been developed. researchgate.netacs.orgrsc.org The optimization of a chiral separation involves adjusting the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com

Alternatively, indirect chiral separation can be performed. This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. libretexts.org However, this method requires a chirally pure derivatization reagent and confirmation that the reaction rates for both enantiomers are identical. sigmaaldrich.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Studies

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govull.es It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub Enantiomers produce mirror-image ECD spectra, making this technique highly specific for stereochemical analysis. nih.govull.es

For a molecule to be ECD active, it must contain a chromophore that absorbs light in the UV-Vis region. ull.esfrontiersin.org While some molecules have inherent chromophores, others, particularly those transparent in the near-UV region, may require derivatization to introduce a suitable chromophore. rsc.org This derivatization can amplify the chiroptical response, making the determination of the absolute configuration more reliable. rsc.org

The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer. mdpi.comnih.gov This computational approach involves:

Conformational Search: Identifying all possible low-energy conformations of the molecule. nih.gov

Geometry Optimization: Optimizing the geometry of each conformer using methods like Density Functional Theory (DFT). nih.gov

ECD Spectrum Calculation: Calculating the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Boltzmann Averaging: Averaging the calculated spectra based on the relative Boltzmann population of each conformer to generate the final theoretical spectrum. mdpi.com

A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.comnih.gov The reliability of this method has been demonstrated for a wide range of chiral compounds, including natural products and synthetic molecules. mdpi.comnih.govresearchgate.net

Theoretical and Computational Chemistry Studies of N Cyclopropylbenzylamine Hcl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, offer deep insights into the electron distribution and chemical reactivity of N-Cyclopropylbenzylamine HCl. These calculations map the relationship between a molecule's structure and its electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. scispace.com It is used to determine the ground-state properties of a molecule by calculating its electron density. scispace.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), can be used to optimize the molecular geometry to its lowest energy state. acs.orgnrel.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. The protonation of the amine nitrogen in the hydrochloride salt significantly influences the geometry around the nitrogen atom, altering bond lengths and angles compared to the free base.

Table 1: Predicted Ground State Geometrical Parameters for this compound via DFT This table presents hypothetical, yet chemically reasonable, data that would be obtained from a DFT calculation for illustrative purposes.

| Parameter | Atom Pair/Group | Predicted Value | Description |

| Bond Lengths | |||

| C(benzyl)-C(benzyl) | ~1.39 Å | Average aromatic carbon-carbon bond length. | |

| C(benzyl)-CH₂ | ~1.51 Å | Single bond between the phenyl ring and the methylene (B1212753) carbon. | |

| CH₂-N | ~1.50 Å | Single bond between the methylene carbon and the protonated nitrogen. | |

| N-C(cyclopropyl) | ~1.49 Å | Single bond between the protonated nitrogen and a cyclopropyl (B3062369) carbon. | |

| C(cyclo)-C(cyclo) | ~1.51 Å | Carbon-carbon bond length within the strained cyclopropyl ring. | |

| N-H⁺ | ~1.03 Å | Bond length of the protonated amine hydrogens. | |

| Bond Angles | |||

| C(benzyl)-CH₂-N | ~112° | Angle around the methylene bridge. | |

| CH₂-N-C(cyclo) | ~114° | Angle around the central nitrogen, approaching tetrahedral geometry due to protonation. | |

| Dihedral Angle | |||

| C(aromatic)-C(benzyl)-CH₂-N | Variable | Defines the rotation of the benzyl (B1604629) group relative to the nitrogen substituent. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ossila.com Their energy difference, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. physchemres.org A large gap implies high stability, while a small gap suggests the molecule is more reactive. physchemres.org

For this compound, the HOMO is expected to be localized primarily on the π-system of the benzyl ring, which acts as the primary electron-donating region. The LUMO is also likely distributed across the antibonding π* orbitals of the benzyl ring. physchemres.org The protonation of the nitrogen atom significantly lowers the energy of its lone pair, making it less likely to be the HOMO compared to the free base. Analysis of the molecular electrostatic potential (MEP) would show a positive potential around the -NH₂⁺- group, indicating its role as an electrophilic/H-bond donor site, and a negative potential associated with the π-electrons of the aromatic ring.

Table 2: Representative Quantum Chemical Descriptors for this compound This table presents typical quantum chemical parameters derived from DFT calculations.

| Descriptor | Symbol | Typical Calculated Value (Hypothetical) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 eV | Represents the electron-donating ability; a higher value indicates a better donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Represents the electron-accepting ability; a lower value indicates a better acceptor. ossila.com |

| HOMO-LUMO Energy Gap | ΔE | 7.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. ossila.com |

| Dipole Moment | µ | ~5.0 D | Measures the overall polarity of the molecule. |

| Electronegativity | χ | 4.85 eV | The power of the molecule to attract electrons. |

| Chemical Hardness | η | 3.65 eV | Measures resistance to change in electron distribution. |

Density Functional Theory (DFT) for Ground State Properties

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like this compound is governed by its accessible conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the molecule's single bonds. mdpi.com For this compound, the key torsional angles are around the C(benzyl)-CH₂ and CH₂-N bonds. By performing a "relaxed scan," where the geometry is optimized at each incremental rotation, a PES can be generated. This map reveals the energy minima corresponding to stable conformers (e.g., gauche and anti arrangements) and the energy barriers (transition states) that separate them. mdpi.com Such analysis helps identify the most populated conformations in a given environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling potential chemical reactions, such as oxidation or degradation. scribd.com Studies on related cyclopropylamine (B47189) derivatives show they can undergo reactions involving the cleavage of the C-C single bond in the strained cyclopropyl ring. acs.orgnih.gov A key reaction pathway for N-cyclopropylbenzylamine involves oxidation by enzymes like cytochrome P-450, which is thought to proceed through an aminium radical cation intermediate. researchgate.net

Modeling this pathway would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of this compound and its potential oxidized products.

Transition State (TS) Search: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is done using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to the connected reactant and product, confirming the proposed mechanism.

Molecular Dynamics Simulations (e.g., for Solvent Effects, Non-Biological Systems)

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov For this compound, an MD simulation in a non-biological context could explore its behavior in different solvents. A simulation box would be created containing one or more molecules of this compound surrounded by explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane).

The simulation would track the atomic positions and velocities over time (typically nanoseconds to microseconds) based on a classical force field. mdpi.com This allows for the study of:

Solvation Structure: How solvent molecules arrange around the charged -NH₂⁺- group and the hydrophobic benzyl and cyclopropyl groups. This can be quantified using radial distribution functions (RDFs).

Conformational Dynamics: How the molecule transitions between different conformations in solution and which conformers are stabilized by the solvent. nih.gov

Diffusion and Transport Properties: Calculating the diffusion coefficient of the molecule in a given medium.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a bridge between theory and experiment. After performing a geometry optimization and frequency calculation using DFT, one can obtain:

Vibrational Frequencies: The calculated frequencies correspond to the vibrational modes of the molecule (stretches, bends, torsions) and can be used to simulate an infrared (IR) or Raman spectrum. frontiersin.org Comparing the computed spectrum to an experimental one helps confirm the molecule's structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) shielding tensors can be calculated for atoms like ¹H and ¹³C. These can be converted into chemical shifts that can be directly compared with experimental NMR data, aiding in structural elucidation and conformational assignment. mdpi.com

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. acs.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical, yet representative, vibrational frequencies that would be predicted from a DFT frequency calculation.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzyl) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂ and Cyclopropyl) |

| 2800 - 2400 | N⁺-H Stretch | Protonated Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | CH₂ Scissoring | Methylene Bridge |

| 1250 - 1180 | C-N Stretch | Benzyl-Nitrogen Bond |

| 1050 - 1000 | C-C Stretch | Cyclopropyl Ring Breathing |

Supramolecular Interactions and Assembly in N Cyclopropylbenzylamine Hcl Systems

Investigation of Non-Covalent Interactions (e.g., C-H···π, π···π, Anion-π)

The supramolecular architecture of N-Cyclopropylbenzylamine HCl is significantly influenced by a range of non-covalent interactions. These weak forces, while individually modest, collectively play a crucial role in the stabilization of the compound's crystal structure and its behavior in different environments.

C-H···π Interactions: These interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are prevalent in organic molecules. In this compound, the hydrogen atoms of the cyclopropyl (B3062369) group and the benzyl (B1604629) ring can interact with the π-electron cloud of the benzyl ring of a neighboring molecule. The strength and geometry of these interactions are dependent on the specific orientation of the interacting molecules. researchgate.netnih.govwiley.com Studies have shown that C-H···π interactions can contribute significantly to the stability of crystal structures and can influence polymorphic transitions. chemrxiv.org

π···π Stacking: The aromatic benzyl groups of this compound can engage in π···π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements including face-to-face and edge-to-face orientations. The presence of substituents on the benzyl ring can influence the strength and nature of these π···π stacking interactions. ebin.pub

Anion-π Interactions: Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. researchgate.netrsc.org In the case of this compound, the chloride anion (Cl⁻) can interact with the π-system of the benzyl ring. The strength of this interaction is influenced by the electron-withdrawing or electron-donating nature of substituents on the aromatic ring. researchgate.net Theoretical and experimental studies have increasingly recognized the importance of anion-π interactions in molecular recognition and crystal engineering. nih.gov

The following table summarizes the key non-covalent interactions involving this compound:

| Interaction Type | Donor | Acceptor | Significance |

| C-H···π | C-H bonds (cyclopropyl, benzyl) | π-system of benzyl ring | Contributes to crystal packing stability and can influence polymorphism. chemrxiv.org |

| π···π Stacking | π-system of benzyl ring | π-system of adjacent benzyl ring | Influences the overall packing arrangement and solid-state properties. |

| Anion-π | Chloride anion (Cl⁻) | π-system of benzyl ring | Plays a role in anion recognition and stabilization of the crystal lattice. researchgate.netnih.gov |

Host-Guest Chemistry with Macrocyclic Receptors

The ammonium (B1175870) cation of this compound can act as a guest molecule, capable of being encapsulated within the cavity of various macrocyclic host molecules. This area of supramolecular chemistry, known as host-guest chemistry, is driven by non-covalent interactions between the host and guest. nih.govthno.orgnih.govmdpi.com

Macrocyclic receptors such as cyclodextrins, calixarenes, and pillararenes possess well-defined cavities that can accommodate guest molecules of appropriate size and shape. thno.orgnih.gov The binding of this compound within these hosts is typically governed by a combination of electrostatic interactions between the ammonium group and the electron-rich interior of the host, as well as hydrophobic interactions between the cyclopropyl and benzyl moieties and the nonpolar cavity of the host.

For instance, cyclo mdpi.comaramide, a hydrogen-bonded amide macrocycle, has been shown to form host-guest complexes with various cationic guests. mdpi.com The electron-rich cavity of this macrocycle, decorated with carbonyl oxygen atoms, provides a suitable environment for binding the ammonium group of this compound. mdpi.com The formation of such host-guest complexes can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide insights into the binding affinity and the specific interactions involved. mdpi.com

The table below provides examples of macrocyclic hosts and the potential interactions with this compound: